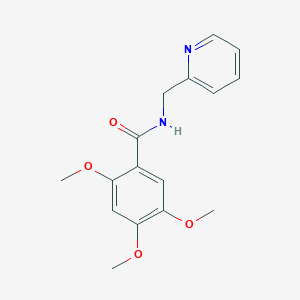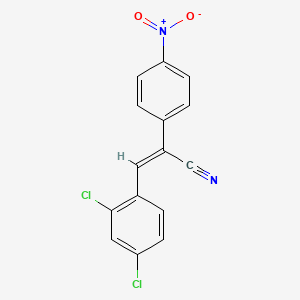
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide, also known as FCPR, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of matrix metalloproteinase-2 and -9, which are involved in cancer cell invasion and metastasis. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been reported to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been shown to reduce inflammation and oxidative stress. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has not yet been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide. One area of interest is the development of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in humans. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide also has potential applications in the development of novel therapeutics for the treatment of various diseases, including cancer and Alzheimer's disease.
In conclusion, 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide in the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide involves the reaction of 2-(4-cyanophenoxy)propanoic acid with 2-fluorobenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. This method has been reported to yield a high percentage of pure 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. 2-(4-cyanophenoxy)-N'-(2-fluorobenzylidene)propanohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-12(23-15-8-6-13(10-19)7-9-15)17(22)21-20-11-14-4-2-3-5-16(14)18/h2-9,11-12H,1H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFAYIOCMBOUJN-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)

![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)


![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)



